molecular formula C18H17N3O2 B1677499 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide CAS No. 426219-18-3

6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide

Cat. No. B1677499
Key on ui cas rn: 426219-18-3
M. Wt: 307.3 g/mol
InChI Key: OZPFIJIOIVJZMN-UHFFFAOYSA-N
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Patent
US07141598B2

Procedure details

Dry THF (600 ml) containing diisopropylamine (21.3 ml) was cooled to −70° C. and n-butyl lithium (1.6 M; 95.0 ml) was added dropwise. The mixture was stirred for 10 min and ethyl acetate (14.9 ml) was added dropwise. The mixture was stirred at the same temperature for 30 min. A solution of N,N-diisopropyl-6-[(1-trityl-1H-imidazol-4-yl)carbonyl]-2-naphthamide (60.0 g) in dry THF (150 ml) was added dropwise at −70° C. The mixture was stirred at the same temperature for 30 min and the reaction mixture was gradually warmed to −30° C. Water was added to stop the reaction. The organic layer was separated and the aqueous layer was extracted with a THF-toluene (1:1) mixture. The organic layers were combined, washed with saturated brine and dried over magnesium sulfate. The solvent was evaporated to give the title compound quantitatively as a pale yellow oil.
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
14.9 mL
Type
reactant
Reaction Step Two
Name
N,N-diisopropyl-6-[(1-trityl-1H-imidazol-4-yl)carbonyl]-2-naphthamide
Quantity
60 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
21.3 mL
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](NC(C)C)([CH3:3])[CH3:2].[CH2:8]([Li])[CH2:9]CC.C(OCC)(=O)C.[CH:19]([N:22](C(C)C)[C:23]([C:25]1C=C[C:32]2[C:27](=C[CH:29]=[C:30]([C:35]([C:37]3[N:38]=[CH:39][N:40](C(C4C=CC=CC=4)(C4C=CC=CC=4)C4C=CC=CC=4)[CH:41]=3)=[O:36])[CH:31]=2)[CH:26]=1)=[O:24])(C)C>C1COCC1.O>[OH:36][C:35]1([C:30]2[CH:31]=[C:32]3[C:1](=[CH:3][CH:29]=2)[CH:2]=[C:25]([C:23]([NH:22][CH3:19])=[O:24])[CH:26]=[CH:27]3)[C:37]2[N:38]([CH:39]=[N:40][CH:41]=2)[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
95 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
14.9 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
N,N-diisopropyl-6-[(1-trityl-1H-imidazol-4-yl)carbonyl]-2-naphthamide
Quantity
60 g
Type
reactant
Smiles
C(C)(C)N(C(=O)C1=CC2=CC=C(C=C2C=C1)C(=O)C=1N=CN(C1)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)C
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
21.3 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at the same temperature for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was gradually warmed to −30° C
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with a THF-toluene (1:1) mixture
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
OC1(CCN2C=NC=C21)C=2C=C1C=CC(=CC1=CC2)C(=O)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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